2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol
Description
This compound is a quinazoline derivative featuring a 3-methoxyphenylamino substituent at position 2 and an ethanolamine group at position 4 of the quinazoline core. The ethanolamine side chain enhances hydrophilicity, while the 3-methoxyphenyl group contributes electron-donating properties and moderate steric bulk .
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-[[2-(3-methoxyanilino)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C17H18N4O2/c1-23-13-6-4-5-12(11-13)19-17-20-15-8-3-2-7-14(15)16(21-17)18-9-10-22/h2-8,11,22H,9-10H2,1H3,(H2,18,19,20,21) |
InChI Key |
HPFVQAYLQOSFOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzoic acid derivatives with appropriate acid chlorides to form substituted anthranilates, which are then cyclized to form benzoxazinones. These intermediates are further reacted with ammonia or amines to yield the desired quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
1.1. Nucleophilic Substitution at the Quinazolinone Core
The quinazolinone ring undergoes nucleophilic substitution at the C-2 and C-4 positions. For example:
-
Reaction with Thiols : The C-2 position reacts with thiols (e.g., 2-mercapto-3-methylquinazolinone) under reflux in n-butanol to form thioether derivatives. This reaction is facilitated by the electron-deficient nature of the quinazolinone ring .
-
Hydrazine Addition : Treatment with hydrazine hydrate replaces the C-4 amino group, forming hydrazino derivatives. This reaction proceeds via nucleophilic attack followed by elimination of H₂S .
Table 1: Reaction Conditions for Quinazolinone Modifications
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | 2-Mercaptoquinazolinone, n-butanol, reflux | 65 | |
| Hydrazine substitution | Hydrazine hydrate, HCl/NaOH pH control | 58 |
2.1. Methoxyphenyl Substituent Reactivity
The 3-methoxyphenyl group participates in electrophilic aromatic substitution (EAS):
-
Nitration : The para position to the methoxy group undergoes nitration with HNO₃/H₂SO₄, forming nitro derivatives. This is driven by the electron-donating methoxy group .
-
Demethylation : Treatment with BBr₃ or HBr/glacial acetic acid removes the methyl group, yielding a phenolic derivative .
2.2. Ethanolamine Side Chain Modifications
The ethanolamine moiety (-NHCH₂CH₂OH) undergoes:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters .
-
Oxidation : Catalytic oxidation with KMnO₄ converts the hydroxyl group to a ketone .
Table 2: Side Chain Reactions and Outcomes
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | Acetylated ethanolamine derivative | 72 |
| Oxidation | KMnO₄, H₂SO₄ | Ketone derivative | 68 |
3.1. Schiff Base Formation
The primary amino group (-NH₂) reacts with aldehydes (e.g., 4-hydroxybenzaldehyde) to form Schiff bases. This occurs via nucleophilic attack on the carbonyl carbon, followed by dehydration .
Example Reaction:
-
Reactants : 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol + 4-hydroxybenzaldehyde
-
Conditions : Ethanol, reflux (6 hours)
3.2. Cyclocondensation with Thiocarbohydrazide
Heating with thiocarbohydrazide in ethanol forms triazole-thiadiazine hybrids. This multi-step process involves:
Mechanistic Pathway:
-
Nucleophilic attack by thiocarbohydrazide on the ethanolamine side chain.
4.1. Urease Inhibition Mechanism
Molecular docking studies reveal that the quinazolinone ring binds to the active site of urease enzymes via:
-
Hydrogen bonding between the C-4 amino group and Arg439.
Key Binding Interactions:
| Residue | Interaction Type | Bond Length (Å) |
|---|---|---|
| Arg439 | H-bond (N-H···O=C) | 2.1 |
| Lys10 | π-Cation (quinazolinone) | 3.4 |
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The quinazolinone ring remains stable in 3M HCl, but prolonged exposure cleaves the C-N bond between the quinazolinone and ethanolamine .
-
Basic Conditions : NaOH (pH >10) deprotonates the secondary amine, facilitating nucleophilic reactions at the ethanolamine chain .
Comparative Reactivity with Analogues
The 3-methoxy substituent shows distinct reactivity compared to the 4-methoxy analogue (PubChem CID: 24684672):
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol exhibit significant anticancer activity. Quinazoline derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. For instance, studies have demonstrated that quinazoline-based compounds can effectively inhibit the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including the compound . For example, derivatives have been tested against various bacterial strains, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer metabolism. For instance, it has been noted for its inhibitory effects on protein kinases, which are crucial for signal transduction pathways in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells .
Neuroprotective Effects
There is emerging evidence suggesting that quinazoline derivatives may possess neuroprotective properties. Studies focusing on acetylcholinesterase inhibition indicate that such compounds could be beneficial in treating neurodegenerative diseases like Alzheimer's disease by enhancing acetylcholine levels in the brain .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a quinazoline derivative similar to this compound. The compound was administered to mice bearing tumor xenografts, resulting in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers within the tumor tissue .
Case Study 2: Antimicrobial Efficacy
In another study, a series of quinazoline derivatives were synthesized and tested for their antimicrobial properties against clinical isolates of bacteria. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in:
- Quinazoline substituents: Position 2 (e.g., benzylamino, nitrophenylamino) and position 4 (e.g., ethanolamine, phenol derivatives).
- Functional groups: Methoxy, nitro, amino, and heterocyclic substituents (e.g., thienyl).
Key Observations
Substituent Effects on Synthesis: Electron-donating groups (e.g., benzylamino in 4a) yield higher synthesis efficiency (>88%) compared to electron-withdrawing nitro substituents (48% for 4d) . Steric hindrance from bulky groups (e.g., 3-methoxyphenyl) may reduce reactivity but improve target specificity.
Physicochemical Properties: The ethanolamine side chain (common in all analogs) enhances aqueous solubility, critical for bioavailability.
Biological Implications :
- The 3-methoxyphenyl group balances electron donation and steric effects, likely optimizing interactions with kinase ATP-binding pockets.
- Thienyl substituents (e.g., ) introduce heterocyclic diversity, which may alter binding kinetics or metabolic stability.
Research Findings and Trends
- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution of chloroquinazoline intermediates with amines (e.g., ethanolamine, aniline derivatives) under reflux conditions .
- Biological Activity: Quinazoline derivatives with ethanolamine side chains are frequently explored as tyrosine kinase inhibitors (e.g., EGFR inhibitors).
- SAR Trends: Position 2: Aromatic amines with electron-donating groups (e.g., methoxy) improve binding affinity compared to nitro or benzyl groups. Position 4: Ethanolamine enhances solubility, while phenol derivatives (e.g., ) may introduce hydrogen-bonding interactions.
Biological Activity
The compound 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol , known for its complex structure featuring a quinazoline core, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 310.35 g/mol. The compound consists of a quinazoline framework with an aminoethanol side chain and a methoxyphenyl substituent, which is crucial for its biological activity.
Biological Activities
Quinazoline derivatives are known for their wide range of biological activities, including:
- Anticancer Activity : Many quinazoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth by targeting tyrosine kinases involved in cancer progression .
- Antimicrobial Properties : Some studies indicate that quinazoline derivatives can possess antimicrobial activity, making them potential candidates for treating infections .
- Antioxidant Activity : Research has demonstrated that certain quinazoline compounds exhibit antioxidant properties, which may contribute to their therapeutic effects by reducing oxidative stress in cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tyrosine Kinases : This compound may inhibit key signaling pathways by blocking the activity of tyrosine kinases, which are critical in cell proliferation and survival .
- Interaction with Enzymes : Studies have shown that quinazoline derivatives can interact with enzymes such as acetylcholinesterase (AChE), offering potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Antiproliferative Studies : A study evaluated a series of quinazoline derivatives against human cancer cell lines (HepG2, MGC-803, A549). One derivative showed significant activity with an in the nanomolar range, indicating strong potential as an anticancer agent .
- AChE Inhibition : In a comparative study of various quinazoline derivatives, certain compounds were identified as potent AChE inhibitors with IC50 values significantly lower than standard drugs like donepezil .
- Antioxidant Evaluation : The antioxidant properties were assessed using multiple assays (ABTS, CUPRAC). Compounds with specific substituents demonstrated enhanced radical scavenging abilities, suggesting structural modifications can optimize antioxidant activity .
Comparative Analysis of Related Compounds
To provide context for the biological activity of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Methylquinazolin-4(3H)-one | Structure | Anticancer | Simpler structure, fewer substituents |
| 2-Aminoquinazoline | Structure | Antimicrobial | Lacks methoxy group |
| Quinazoline Derivative A | Structure | Kinase inhibitor | Contains halogen substituents |
This table illustrates how variations in structure can lead to different biological activities within the quinazoline family.
Q & A
Q. What are the standard synthetic routes for 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol?
- Methodology : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, a quinazolin-4-amine intermediate can be prepared by reacting 2-chloroquinazoline derivatives with 3-methoxyaniline under reflux in polar aprotic solvents (e.g., DMF or ethanol) with a base like triethylamine (TEA) to scavenge HCl . Subsequent coupling of the ethanolamine moiety may require activating agents (e.g., thionyl chloride) to convert hydroxyl groups into better leaving groups, followed by nucleophilic displacement .
- Key Considerations :
- Monitor reaction progress via TLC (e.g., ethyl acetate/hexane, 1:1) and purify intermediates using column chromatography (C18 reverse-phase for polar derivatives) .
- Yields often range from 70–90% under optimized conditions, depending on stoichiometry and solvent selection .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- NMR : ¹H/¹³C NMR confirms the presence of the methoxyphenyl (δ ~3.8 ppm for OCH₃), quinazoline aromatic protons (δ ~7.5–8.5 ppm), and ethanolamine protons (δ ~3.5–4.0 ppm) .
- X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 292 K) reveal bond angles and dihedral angles between the quinazoline and methoxyphenyl groups, with mean C–C bond lengths of ~1.39 Å .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under varying solvent and catalyst conditions?
- Methodology :
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus ethanol. DMF may enhance solubility of aromatic intermediates but requires higher temperatures (100°C), while ethanol offers milder conditions (80°C) with lower environmental impact .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for dehalogenation) or Lewis acids (e.g., ZnCl₂) can accelerate coupling steps. For example, Pd-mediated Ullmann coupling improves aryl-amine bond formation efficiency .
- Data Table :
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 100 | None | 78 |
| Ethanol | 80 | TEA | 85 |
| DMSO | 110 | ZnCl₂ | 82 |
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR or VEGFR2 kinases. The quinazoline core aligns with ATP-binding pockets, while the ethanolamine group may form hydrogen bonds with Asp831 (EGFR) .
- QSAR Studies : Develop models using descriptors like logP, polar surface area, and H-bond donors. For quinazoline derivatives, a logP < 3.5 correlates with improved cellular permeability .
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodology :
- Dynamic NMR : Probe rotational barriers of the ethanolamine group at variable temperatures (e.g., 25–60°C) to detect conformational exchange broadening .
- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals (e.g., distinguishing quinazoline H6 vs. methoxyphenyl protons) .
Q. What strategies enable functionalization of the ethanol moiety for biological activity studies?
- Methodology :
- Esterification : React with succinic anhydride in DCM to introduce carboxylate groups for solubility enhancement .
- Click Chemistry : Attach azide-functionalized probes (e.g., fluorescein-azide) via copper-catalyzed alkyne-azide cycloaddition (CuAAC) for cellular imaging .
Data Contradictions and Recommendations
- Synthesis Solvents : reports high yields (88%) in toluene, while prefers ethanol. Recommendation: Test toluene for non-polar intermediates and ethanol for polar steps to balance yield and safety .
- Crystallographic Disorder : highlights solvent disorder in methanol solvates. Use low-temperature (100 K) crystallography to reduce thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
